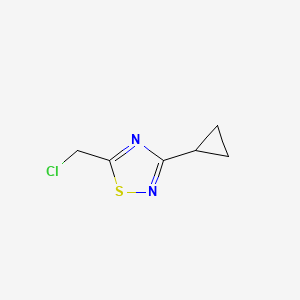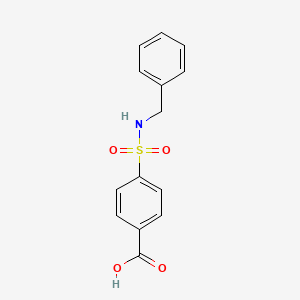
1-Cyclohexyl-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Cyclohexyl-3-methylbenzene is an organic compound with the molecular formula C13H18 . Its molar mass is 174.287 . It is also known by the name benzene, 1-cyclohexyl-3-methyl .
Molecular Structure Analysis
The molecular structure of 1-Cyclohexyl-3-methylbenzene consists of a benzene ring with a methyl group (CH3) and a cyclohexyl group (C6H11) attached to it . The IUPAC Standard InChI for this compound is InChI=1S/C13H18/c1-11-6-5-9-13(10-11)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3 .Physical And Chemical Properties Analysis
1-Cyclohexyl-3-methylbenzene has a normal boiling temperature and critical temperature in the liquid and gas states . It also has a specific density and enthalpy of vaporization or sublimation as a function of temperature . More specific values for these properties were not found in the sources.Scientific Research Applications
Steric Acceleration in Cycloaddition Reactions
Research by Orlek et al. (1993) explores the use of conformational constraints in 1-allyloxy-2-(substituted)methylbenzenes to accelerate 1,3-dipolar cycloaddition reactions, a method that allows cycloadditions that otherwise do not proceed to react (Orlek, Sammes, & Weller, 1993).
Hydrogenation and Dehydrogenation Catalysis
Tanaka et al. (1978) studied the hydrogenation of 4-Isopropenyl-1-methylcyclohexene, which undergoes hydrogenation over ZrO2 and ThO2 to form products like 1-isopropyl-4-methylbenzene, highlighting the role of different catalysts in such reactions (Tanaka, Hattori, & Tanabe, 1978).
Kinetic Modeling of Cyclohexane Pyrolysis
Wang et al. (2012) conducted a study on the pyrolysis of cyclohexane, identifying more than 30 species including radicals and stable products such as 1-hexene, benzene, and aromatics. This research is crucial for understanding the decomposition pathways and formation of various products, including those related to 1-Cyclohexyl-3-methylbenzene (Wang et al., 2012).
Energy Transfer in Triplet Methylbenzenes
Indig and Wilson (1992) investigated the energy transfer of triplet methylbenzenes to dibromoanthracene in cyclohexane solutions, contributing to the understanding of energy transfer mechanisms in complex chemical systems (Indig & Wilson, 1992).
Catalytic Hydrogenolysis and Alkylation
Kallury et al. (1984) studied the hydrogenation of anisole and phenol, leading to the formation of methylbenzenes, including compounds structurally similar to 1-Cyclohexyl-3-methylbenzene. This research provides insights into the mechanisms of hydrogenolysis and alkylation under different conditions (Kallury, Tidwell, Boocock, & Chow, 1984).
Palladium Catalyzed Aminocarbonylation
Müller et al. (2005) explored the use of amino acid methyl esters in palladium-catalyzed aminocarbonylation, leading to the formation of carboxamides. This process is relevant for synthesizing compounds structurally related to 1-Cyclohexyl-3-methylbenzene (Müller et al., 2005).
C−H Bond Activation by Dicationic Platinum(II) Complexes
Driver et al. (2007) demonstrated C−H bond activation by dicationic Pt(II) complexes, leading to the formation of organoplatinum species. Such studies are fundamental for understanding reactions involving the activation of C−H bonds in compounds like 1-Cyclohexyl-3-methylbenzene (Driver, Williams, Labinger, & Bercaw, 2007).
properties
IUPAC Name |
1-cyclohexyl-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-11-6-5-9-13(10-11)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBWADKCMNAMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-methylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

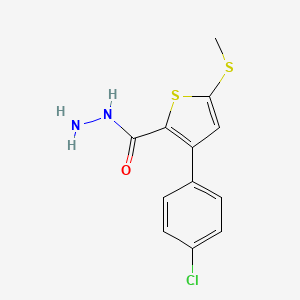
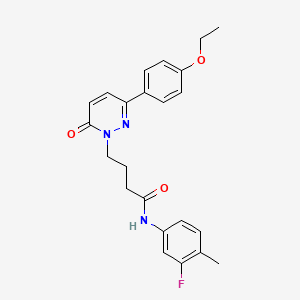
![3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2797022.png)
![[2-[(2,4-Dichlorobenzoyl)oxymethyl]-1-oxo-3,4-dihydronaphthalen-2-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2797027.png)
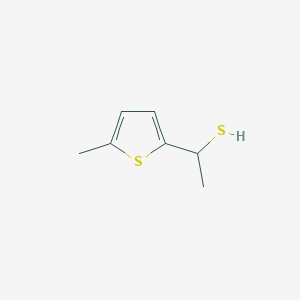
![(4-((4-(Furan-2-yl)thiazol-2-yl)methoxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2797029.png)
![3-[[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2797030.png)
![3-benzyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2797031.png)
![4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B2797032.png)


![3-cinnamyl-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2797038.png)
